

GNE-2861: A Technical Guide to a Selective Group II PAK Inhibitor

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Compound of Interest

Compound Name: GNE 2861

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Abstract

GNE-2861 is a potent and selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs), with notable activity against PAK4. This document provides a comprehensive technical overview of GNE-2861, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and a summary of its known quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the therapeutic potential of PAK4 inhibition.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). PAK4, in particular, has emerged as an attractive therapeutic target in oncology due to its overexpression and association with poor prognosis in several cancers. GNE-2861 was developed as a selective inhibitor of Group II PAKs, demonstrating significant potency against PAK4.^[1] Its selectivity profile and mechanism of action make it a valuable tool for elucidating the biological functions of PAK4 and for exploring the therapeutic potential of targeting this kinase.

Biochemical and Cellular Activity of GNE-2861

GNE-2861 exhibits potent inhibitory activity against Group II PAKs, with a high degree of selectivity over Group I PAKs and a broader panel of kinases.

Table 1: Biochemical Activity of GNE-2861 Against PAK Isoforms

Kinase	IC50 (nM)	Ki (nM)
PAK4	7.5[2]	3.3[3]
PAK5	36[4]	-
PAK6	126[4]	-
PAK1	-	2900[3]

Data compiled from multiple sources.[2][3][4]

Table 2: Kinase Selectivity Profile of GNE-2861

Kinase Panel	Number of Kinases Tested	Concentration of GNE-2861	Percentage of Kinases with >50% Inhibition
Invitrogen Kinase Panel	222	100 nM	<3% (excluding PAK4, 5, 6)[3]

GNE-2861 demonstrates high selectivity for Group II PAKs.[3]

In cellular assays, GNE-2861 has been shown to inhibit the proliferation of cancer cells and sensitize them to other therapeutic agents. For instance, in tamoxifen-resistant breast cancer cells, GNE-2861 treatment led to the restoration of tamoxifen sensitivity.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GNE-2861.

Biochemical Kinase Inhibition Assay (FRET-based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of GNE-2861 against PAK4.

Materials:

- Recombinant human PAK4 kinase domain
- FRET peptide substrate (e.g., a peptide containing a PAK4 phosphorylation motif flanked by a donor and an acceptor fluorophore)
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- GNE-2861 (or other test compounds)
- 384-well low-volume microplates
- Plate reader capable of TR-FRET measurements

Procedure:

- Prepare a serial dilution of GNE-2861 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
- In a 384-well plate, add the diluted GNE-2861 or DMSO (vehicle control).
- Add the PAK4 enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP. The final ATP concentration should be close to its K_m for PAK4.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Stop the reaction by adding a solution containing EDTA.

- Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
- Calculate the ratio of acceptor to donor fluorescence. The percentage of inhibition is determined relative to the DMSO control.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of GNE-2861 on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MCF-7/LCC2 tamoxifen-resistant breast cancer cells)
- Complete cell culture medium
- GNE-2861
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of GNE-2861 (and/or other compounds like tamoxifen) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of GNE-2861 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line of interest suspended in a suitable medium (e.g., PBS or Matrigel)
- GNE-2861 formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[6]
- Calipers for tumor measurement

Procedure:

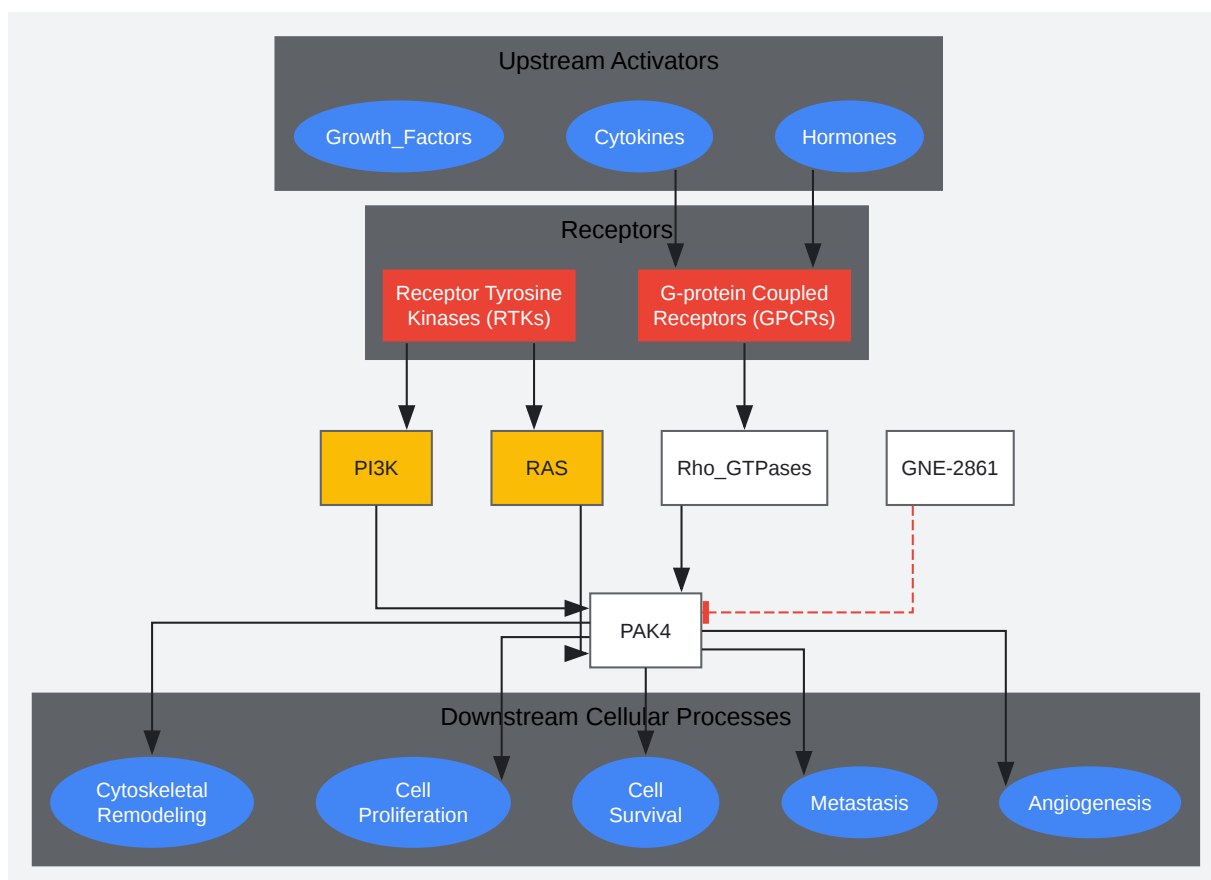
- Subcutaneously inject the cancer cells into the flank of the mice.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer GNE-2861 or the vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
- Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- Evaluate the anti-tumor efficacy of GNE-2861 by comparing the tumor growth in the treated group to the control group.

Visualizations

PAK4 Signaling Pathway

The following diagram illustrates the central role of PAK4 in various cellular signaling pathways implicated in cancer.

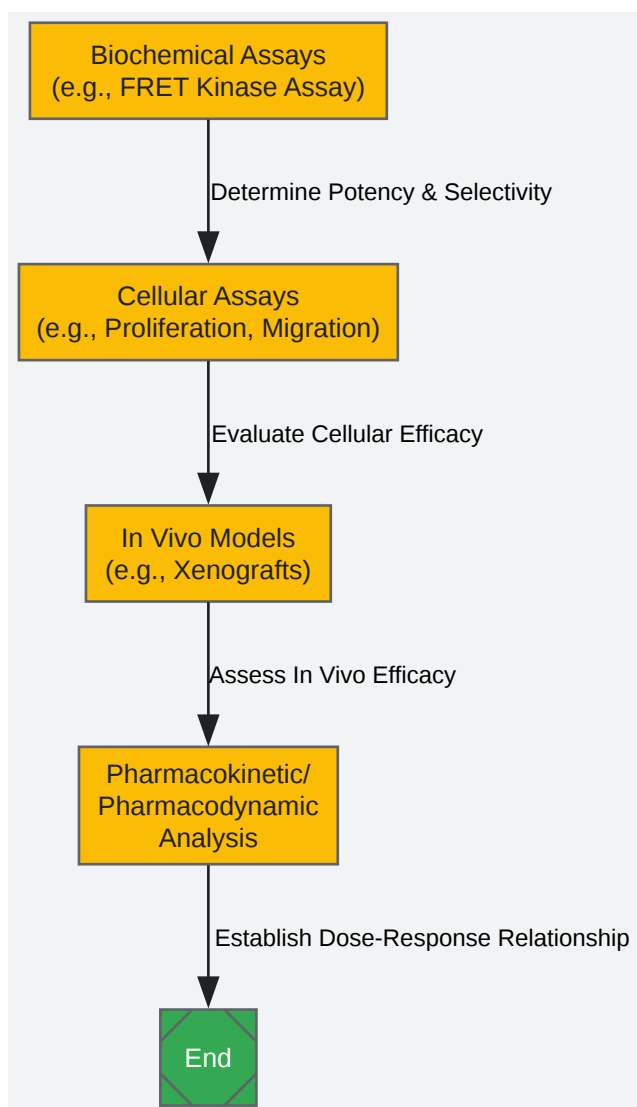


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Caption: Simplified PAK4 signaling pathway and the point of inhibition by GNE-2861.

Experimental Workflow for GNE-2861 Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like GNE-2861.



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Caption: General experimental workflow for the characterization of a kinase inhibitor.

Conclusion

GNE-2861 is a valuable chemical probe for studying the biology of Group II PAKs, particularly PAK4. Its high potency and selectivity make it a useful tool for dissecting the roles of PAK4 in various cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting PAK4 with inhibitors like GNE-2861. Further investigation into its pharmacokinetic properties and in vivo efficacy in a broader range of preclinical models is warranted to fully assess its potential as a clinical candidate.

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